5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
CAS No.:
Cat. No.: VC18349330
Molecular Formula: C13H12N2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H12N2 |
|---|---|
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline |
| Standard InChI | InChI=1S/C13H12N2/c1-4-10(13-7-3-9-15-13)11-5-2-8-14-12(11)6-1/h1-2,4-6,8H,3,7,9H2 |
| Standard InChI Key | ROZPLBGYRJPWQD-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=NC1)C2=C3C=CC=NC3=CC=C2 |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
5-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline consists of a quinoline ring (a benzene fused to a pyridine) linked to a partially saturated pyrrolidine moiety at the 5-position. The molecular formula is C₁₃H₁₂N₂, with a molecular weight of 196.25 g/mol . The pyrrolidine ring adopts an envelope conformation, introducing stereoelectronic effects that influence reactivity and intermolecular interactions .
Table 1: Structural Comparison with Positional Isomers
The 5-substitution pattern distinguishes this compound by positioning the pyrrolidine ring ortho to the pyridine nitrogen, creating a steric environment that modulates ligand-receptor binding .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 5-(3,4-dihydro-2H-pyrrol-5-yl)quinoline derivatives often involves multicomponent reactions (MCRs) or cyclization strategies:
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Multicomponent Approach: A one-pot reaction of iodo-aniline, pyruvic acid, and substituted aldehydes under acidic conditions yields quinoline cores, with subsequent functionalization introducing the pyrrolidine group . For example, trifluoroacetic acid (TFA) catalyzes the formation of ethylenic bridges between quinoline and aldehyde cores, as observed in analogous syntheses .
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Cyclization of Precursors: Tetrazoloquinoline intermediates undergo ring-chain tautomerization, followed by coupling with pyrrolidine derivatives . This method emphasizes the role of electron-donating substituents in directing reaction pathways .
Table 2: Representative Synthetic Conditions
Reactivity and Functionalization
The electron-rich quinoline nitrogen and the strained pyrrolidine ring render the compound amenable to electrophilic substitution and coordination chemistry:
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Electrophilic Aromatic Substitution: Halogenation at the 8-position of the quinoline ring occurs preferentially due to directed ortho-metallation effects .
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Metal Coordination: Platinum(II) complexes derived from similar quinolines exhibit DNA-binding activity, suggesting potential for anticancer applications .
Spectroscopic Characterization
NMR and IR Analysis
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¹H NMR: The quinoline protons resonate as a multiplet at δ 7.5–8.1 ppm, while the pyrrolidine protons appear as a triplet (δ 2.5–3.0 ppm) and a quartet (δ 3.5–4.0 ppm) . The absence of aromatic protons in the pyrrolidine ring confirms partial saturation.
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¹³C NMR: The quinoline carbons are observed at 120–150 ppm, with the pyrrolidine carbons at 30–50 ppm .
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IR: Stretching vibrations at 1600 cm⁻¹ (C=N) and 2900 cm⁻¹ (C-H of pyrrolidine) are characteristic .
X-ray Crystallography
While crystallographic data for the 5-substituted derivative remains unpublished, analogous structures (e.g., 3-substituted isomers) reveal dihedral angles of 27–51° between the quinoline and pyrrolidine planes, indicating moderate conjugation .
Applications in Material Science
Organic Electronics
Dihydropyrrolopyrrole-quinoline hybrids exhibit strong fluorescence (λₑₘ: 450–550 nm) and are explored as organic light-emitting diodes (OLEDs) .
Catalysis
Palladium complexes of quinoline-pyrrolidine ligands catalyze Suzuki-Miyaura coupling reactions with turnover numbers (TON) exceeding 10⁴ .
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